Cannabitriol
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Overview
Description
Cannabitriol (CBT) is a relatively new cannabinoid that has been discovered in recent years. It is a non-psychoactive compound that is structurally similar to cannabidiol (CBD) and tetrahydrocannabinol (THC). CBT has been found to have potential therapeutic properties, making it a promising area of research in the field of medicine.
Scientific Research Applications
Chemical Characterisation and Decomposition Mechanisms
A study conducted by Carbone et al. (2010) focused on the chemical analysis of Δ9-THC, a prominent compound in cannabis. The analysis resulted in the isolation of several hydroxylated Δ9-THC derivatives, including cannabitriol. This research provides insight into the oxidative degradation products of Δ9-THC and the decomposition mechanisms, highlighting the potential application of cannabitriol in understanding cannabinoid chemistry and stability (Carbone et al., 2010).
Therapeutic Implications for Treating Marijuana Abuse
Brogan et al. (2007) explored the use of catalytic antibodies capable of oxidatively degrading Δ9-tetrahydrocannabinol (Δ9-THC), the major psychoactive component of marijuana. In this study, cannabitriol was identified as a major degradation product, indicating its potential role in therapeutic applications for treating marijuana abuse (Brogan et al., 2007).
Drug-Like Properties Assessment
Desa et al. (2017) conducted an in silico study to investigate the drug-like properties of phytocannabinoids in Cannabis sativa, including cannabitriol. The study evaluated molecular properties and predicted bioactivity scores, providing insights into the potential of cannabitriol as an orally active drug with good drug-like properties (Desa et al., 2017).
Phytochemical Analysis and Biological Profile
De Vita et al. (2022) analyzed the phytochemical composition of industrial hemp cultivar leaves and identified cannabitriol among other cannabinoid derivatives. This study provides valuable information on the phytochemical profile and potential biological applications of cannabitriol in various health-related fields (De Vita et al., 2022).
properties
CAS RN |
11003-36-4 |
---|---|
Product Name |
Cannabitriol |
Molecular Formula |
C21H30O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
6,6,9-trimethyl-3-pentyl-8,10-dihydro-7H-benzo[c]chromene-1,9,10-triol |
InChI |
InChI=1S/C21H30O4/c1-5-6-7-8-13-11-15(22)18-16(12-13)25-20(2,3)14-9-10-21(4,24)19(23)17(14)18/h11-12,19,22-24H,5-10H2,1-4H3 |
InChI Key |
ZLYNXDIDWUWASO-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(C(CC3)(C)O)O)(C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C(=C1)OC(C3=C2C(C(CC3)(C)O)O)(C)C)O |
synonyms |
cannabitriol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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